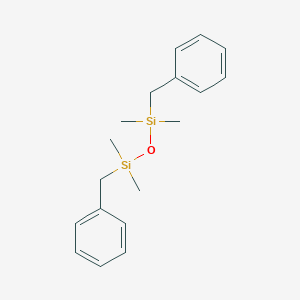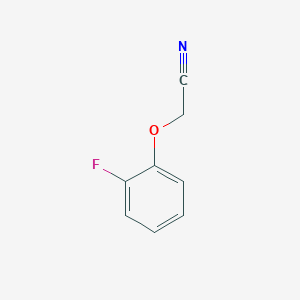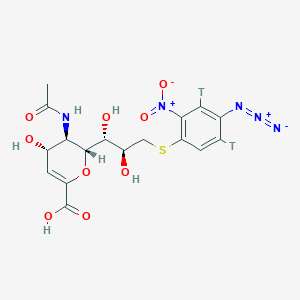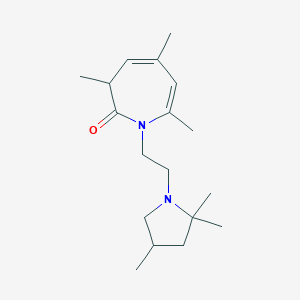
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one is a chemical compound that belongs to the class of imidazopyridine derivatives. This compound is also known as TAK-659 and is used in scientific research for its potential therapeutic applications.
Wirkmechanismus
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one works by inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells and the production of antibodies. By inhibiting BTK, 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one can reduce inflammation and modulate the immune response.
Biochemische Und Physiologische Effekte
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and activation of B cells, reduce the production of pro-inflammatory cytokines, and promote the production of anti-inflammatory cytokines. It can also modulate the activity of T cells and natural killer cells, which play important roles in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one in lab experiments is its specificity for BTK. It has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of BTK in various diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to study its effects on different immune cell populations and to investigate its potential use in combination with other immunomodulatory agents. Additionally, future studies could focus on improving the solubility of the compound and developing more efficient synthesis methods.
Conclusion
In conclusion, 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one is a valuable tool for studying the role of BTK in various diseases. It has anti-inflammatory, anti-tumor, and immunomodulatory effects and is being studied for its potential therapeutic applications. Its specificity for BTK and minimal off-target effects make it a valuable tool for scientific research. Future studies could focus on improving its solubility and developing more efficient synthesis methods, as well as investigating its potential use in combination with other immunomodulatory agents.
Synthesemethoden
The synthesis of 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one involves a multi-step process. The first step involves the reaction of 2,2,4-trimethylpyrrolidine with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)-2,2,4-trimethylpyrrolidine. The second step involves the reaction of the intermediate with 2-methyl-4-nitropyridine to form 2-(2-(2,2,4-trimethyl-1-pyrrolidinyl)ethyl)-2-methyl-4-nitropyridine. The final step involves the reduction of the nitro group to form 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one.
Wissenschaftliche Forschungsanwendungen
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one is used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. It is being studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
CAS-Nummer |
1676-24-0 |
|---|---|
Produktname |
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one |
Molekularformel |
C18H30N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
3,5,7-trimethyl-1-[2-(2,2,4-trimethylpyrrolidin-1-yl)ethyl]-3H-azepin-2-one |
InChI |
InChI=1S/C18H30N2O/c1-13-9-15(3)17(21)20(16(4)10-13)8-7-19-12-14(2)11-18(19,5)6/h9-10,14-15H,7-8,11-12H2,1-6H3 |
InChI-Schlüssel |
CEDKAQMVBJYYBM-UHFFFAOYSA-N |
SMILES |
CC1CC(N(C1)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C |
Kanonische SMILES |
CC1CC(N(C1)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C |
Synonyme |
1,3-Dihydro-3,5,7-trimethyl-1-[2-(2,2,4-trimethyl-1-pyrrolidinyl)ethyl]-2H-azepin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



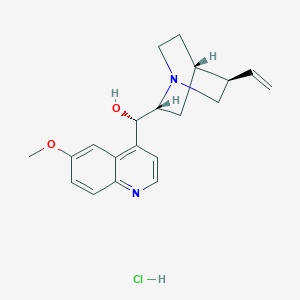
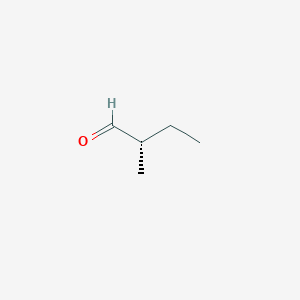
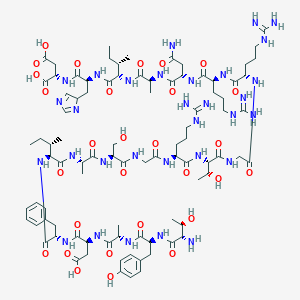
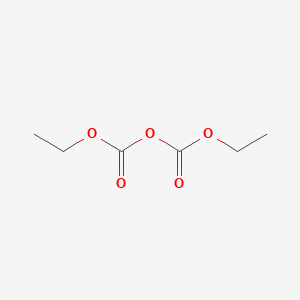
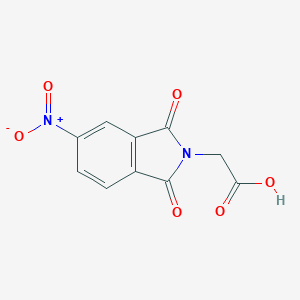
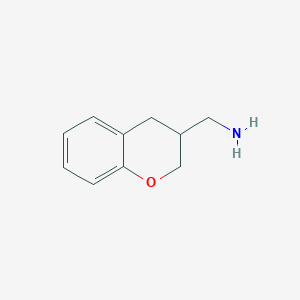

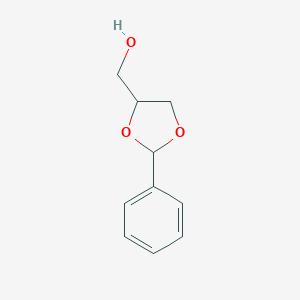
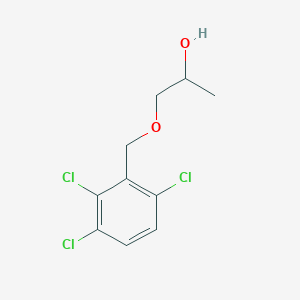
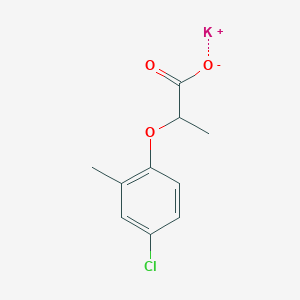
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
